



Application Notes and Protocols for Assessing Monoacylglycerol Lipase (MAGL) Inhibition by OMDM169

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Compound of Interest		
Compound Name:	OMDM169	
Cat. No.:	B1677284	Get Quote

Audience: Researchers, scientists, and drug development professionals.

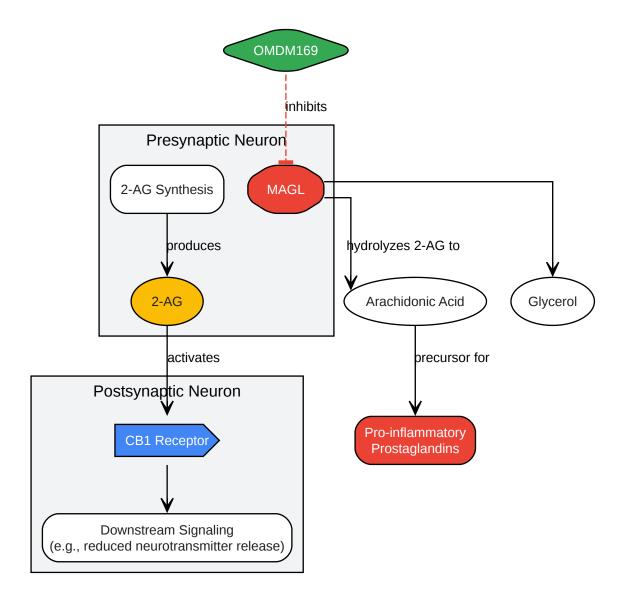
Introduction: Monoacylglycerol lipase (MAGL) is a key serine hydrolase enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammation, and neuroprotection.[1][3] Furthermore, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[1][3] This dual action makes MAGL an attractive therapeutic target for various disorders.[1] **OMDM169** is a potent and selective inhibitor of MAGL, making it a valuable tool for studying the therapeutic potential of MAGL inhibition.[4]

These application notes provide detailed protocols for assessing the inhibitory activity of **OMDM169** against MAGL using common in vitro methods.

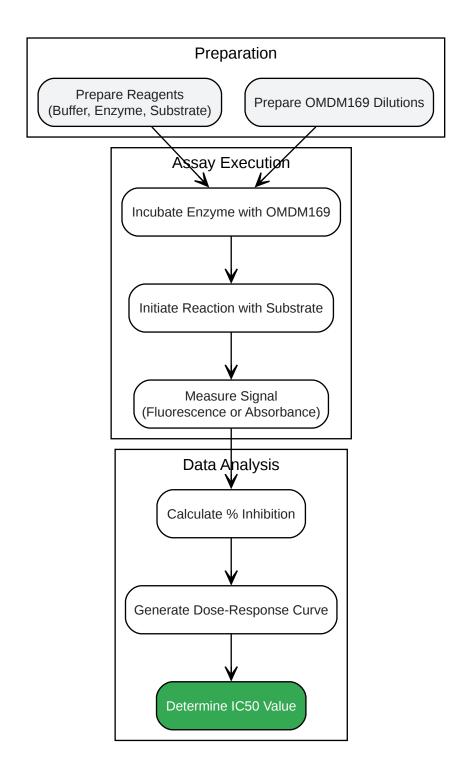
MAGL Signaling Pathway and Inhibition by OMDM169

The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the mechanism of its inhibition.









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